molecular formula C17H29NO4 B590434 (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 402960-06-9

(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Cat. No. B590434
CAS RN: 402960-06-9
M. Wt: 311.422
InChI Key: REJIQUVHYOYYCK-AVGNSLFASA-N
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Description

“(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate” is a chemical compound. It is also known as "(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate" . The CAS Number is 907606-68-2 . It has a molecular weight of 301.34 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C in a dry environment .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrrole derivatives have been extensively explored for their therapeutic potential. For example, a series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and evaluated as ligands for cannabinoid receptors, with certain derivatives showing significant affinity and dose-dependent reduction in food intake in rats, suggesting potential for the development of new therapeutic agents targeting the CB1 receptor (Silvestri et al., 2010). Another study synthesized 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which displayed notable anti-inflammatory and analgesic activities, comparable or superior to indomethacin, suggesting their utility as potent pharmaceutical agents (Muchowski et al., 1985).

Environmental and Toxicological Research

Synthetic phenolic antioxidants, including pyrrole derivatives, have been studied for their environmental occurrence, fate, and toxicity. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, have been detected in various environmental matrices and human samples, raising concerns about their potential toxicological impacts, including hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Organic Chemistry and Synthesis

Pyrrole derivatives have also been explored for their insecticidal properties. For instance, novel pyrrole derivatives were studied for their insecticidal effects against major stored-product insect species, demonstrating elevated insecticidal activity and potential application in agricultural pest management (Boukouvala et al., 2016).

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .

properties

IUPAC Name

ditert-butyl (3S,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)13-12-9-7-8-11(12)10-18(13)15(20)22-17(4,5)6/h11-13H,7-10H2,1-6H3/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJIQUVHYOYYCK-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCCC2CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856065
Record name Di-tert-butyl (1S,3aR,6aS)-hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

CAS RN

402960-06-9
Record name Di-tert-butyl (1S,3aR,6aS)-hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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